4-Fluoro-2,3-dihydro-1H-inden-1-amine
Overview
Description
4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chemical compound with the molecular formula C9H10FN. It is a fluorinated derivative of indanamine, characterized by the presence of a fluorine atom at the 4-position of the indane ring.
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-2,3-dihydro-1H-inden-1-amine are currently unknown. This compound is a derivative of indole , a heterocyclic compound that is found in many biologically active molecules. Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound affects multiple pathways
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound has a logP value of 1.82, indicating moderate lipophilicity . These properties suggest that this compound may have good bioavailability.
Result of Action
Given the biological activities of indole derivatives , it is possible that this compound could have a variety of effects at the molecular and cellular level, depending on the specific targets and pathways it interacts with.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine typically involves the fluorination of 2,3-dihydro-1H-inden-1-amine. One common method includes the use of electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluoro-2,3-dihydro-1H-inden-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: 4-Fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various amine derivatives.
Substitution: Functionalized indanamine derivatives.
Scientific Research Applications
4-Fluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Comparison with Similar Compounds
4-Fluoro-1-indanamine: A closely related compound with similar structural features but different biological activities.
2,3-Dihydro-1H-inden-1-amine: The non-fluorinated parent compound, which serves as a precursor in the synthesis of 4-Fluoro-2,3-dihydro-1H-inden-1-amine.
Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2,3-dihydro-1H-inden-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIMRBDZNUKOAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585663 | |
Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148960-34-3 | |
Record name | 4-Fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80585663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,3-dihydro-1H-inden-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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